molecular formula C10H7F2NO B11901994 2-(Difluoromethyl)-3-hydroxyquinoline CAS No. 1261770-91-5

2-(Difluoromethyl)-3-hydroxyquinoline

Cat. No.: B11901994
CAS No.: 1261770-91-5
M. Wt: 195.16 g/mol
InChI Key: DCCORTUTWSIJPN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-hydroxyquinoline is a synthetic fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound combines the versatile quinoline scaffold, a privileged structure in pharmacology, with a strategic difluoromethyl (CF2H) substitution . The quinoline core is a common feature in numerous bioactive molecules and approved drugs, known for its ability to interact with diverse biological targets . Introducing the difluoromethyl group is a well-established strategy to enhance the properties of lead compounds. The CF2H group can improve metabolic stability and membrane permeability, and it can act as a hydrogen bond donor to enhance binding affinity and specificity for target proteins . Researchers can explore this compound as a potential precursor for developing novel therapeutic agents. Fluorinated quinoline analogues have demonstrated potent anticancer activity in recent studies, showing efficacy against aggressive cancer cell lines such as triple-negative breast cancer (TNBC) by mechanisms that may include the induction of reactive oxygen species (ROS) . Furthermore, quinoline derivatives are widely investigated for their antimicrobial and antifungal properties, suggesting this compound could be a valuable scaffold in anti-infective research . This compound is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput screening, and a lead compound in the development of new anticancer and antimicrobial agents. Handling and Safety: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

CAS No.

1261770-91-5

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-3-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)9-8(14)5-6-3-1-2-4-7(6)13-9/h1-5,10,14H

InChI Key

DCCORTUTWSIJPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)O

Origin of Product

United States

Design and Synthesis of 2 Difluoromethyl 3 Hydroxyquinoline Derivatives

Rational Design Principles for Derivative Synthesis

The rational design of 2-(difluoromethyl)-3-hydroxyquinoline derivatives is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic structural modifications to enhance interactions with biological targets.

Further derivatization can be guided by bioisosteric principles. For example, the hydroxyl group at the C-3 position could be replaced with other groups like -NH₂, -SH, or -NHR to explore different hydrogen bonding patterns and potential new interactions with a target protein.

Scaffold hopping is a more advanced design strategy that involves replacing the central quinoline (B57606) core with a different heterocyclic system while maintaining the essential three-dimensional arrangement of key functional groups. researchgate.netmdpi.commdpi.com This approach aims to discover novel chemical entities with potentially improved properties, such as enhanced solubility, reduced toxicity, or novel intellectual property space. mdpi.comnih.gov For derivatives of this compound, one could envision replacing the quinoline scaffold with other bicyclic systems like quinazoline (B50416), quinoxaline, or indole, while retaining the difluoromethyl and hydroxyl substituents in a similar spatial orientation. researchgate.net This allows for the exploration of new interaction landscapes with the biological target.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.govvjst.vn Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. nih.govwikipedia.org The this compound core can be considered a valuable fragment for initiating an FBDD campaign.

The design process in FBDD typically involves:

Fragment Screening: A library of small molecules is screened to identify fragments that bind to the target, even with low affinity.

Hit Validation: The binding of the "hit" fragments is confirmed and characterized using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Fragment Elaboration: The initial fragment can be grown by adding functional groups to improve its affinity and selectivity. For the this compound fragment, this could involve adding substituents to the benzene (B151609) ring portion of the scaffold.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target can be linked together to create a larger, high-affinity molecule.

This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. nih.gov

Synthesis of Chimeric and Hybrid Quinoline Derivatives

Creating chimeric or hybrid molecules by conjugating the this compound scaffold with other heterocyclic systems is a promising strategy for developing compounds with novel or enhanced biological activities. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different molecular entities into a single molecule.

The synthesis of hybrid molecules often involves the functionalization of the quinoline core to enable coupling with other heterocyclic moieties. For instance, the benzene ring of the this compound could be halogenated or boronylated to allow for palladium-catalyzed cross-coupling reactions with suitably functionalized pyrazoles or pyridines.

Quinoline-Pyrazole Hybrids: Pyrazole-containing compounds are known for a wide range of biological activities. Hybrid molecules combining quinoline and pyrazole (B372694) have been synthesized, often through multi-component reactions or by coupling pre-functionalized heterocyclic precursors. researchgate.netdrugfuture.comjk-sci.comquimicaorganica.org For example, a pyrazole carbaldehyde could be condensed with a functionalized aniline (B41778) and an active methylene (B1212753) compound in a one-pot reaction to generate a complex pyrazole-quinoline hybrid. researchgate.net

Quinoline-Pyridine Hybrids: Pyridine (B92270) is another key heterocycle frequently found in pharmaceuticals. The synthesis of quinoline-pyridine hybrids can be achieved through various synthetic routes. One common approach involves the coupling of a haloquinoline with a pyridineboronic acid (Suzuki coupling) or the reaction of an aminoquinoline with a functionalized pyridine derivative. These hybrid structures can offer new vectors for interaction with biological targets.

While the synthesis of quinoline-thiazeto hybrids is less commonly reported, similar synthetic strategies involving the coupling of appropriately functionalized precursors could be envisaged.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all the starting materials. MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery, owing to their operational simplicity, high atom economy, and the complexity of the molecules that can be rapidly assembled.

Several named reactions are used for the synthesis of quinolines and could be adapted for the creation of this compound derivatives:

Friedländer Synthesis: This is a classical method involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By using a difluoromethyl-containing β-ketoester as one of the components, it would be possible to construct the desired this compound core.

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. researchgate.net The use of a difluoromethyl-β-diketone would be a direct route to the 2-(difluoromethyl)quinoline (B1320769) scaffold.

Povarov Reaction: This is a powerful MCR for the synthesis of tetrahydroquinolines, which can often be oxidized to quinolines. It involves the reaction of an aniline, an aldehyde, and an activated alkene.

By varying the components in these MCRs, a wide array of substituents can be introduced onto the quinoline ring, allowing for the rapid generation of a library of derivatives for biological screening.

Structure-Activity Relationship (SAR) Studies in Derivative Libraries

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity.

For this compound derivatives, an SAR study would involve the synthesis of a library of compounds with variations at different positions of the quinoline ring. The benzene part of the quinoline ring (positions 5, 6, 7, and 8) is a common site for modification. Introducing different substituents at these positions can modulate the molecule's lipophilicity, electronic properties, and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target.

A hypothetical SAR study could explore the following modifications:

Substitution on the Benzene Ring: Introducing small alkyl, halogen, or alkoxy groups at positions 5, 6, 7, and 8.

Modification of the 3-Hydroxy Group: Converting the hydroxyl group into an ether or ester, or replacing it with other functional groups to probe the importance of this hydrogen bonding moiety.

Exploration of other C-2 substituents: Comparing the activity of the 2-difluoromethyl derivative with analogues bearing other fluoroalkyl groups (e.g., -CF₃, -CH₂F) or non-fluorinated groups.

The results of such a study would provide valuable insights into the pharmacophore of this class of compounds and guide the design of more potent and selective agents.

Below is an interactive table illustrating a hypothetical SAR for a library of this compound derivatives, where R represents different substituents at various positions on the quinoline ring.

Compound IDRPositionBiological Activity (IC₅₀, µM)
1 -H-10.5
2a -CH₃68.2
2b -Cl65.1
2c -OCH₃69.8
3a -CH₃712.3
3b -Cl74.5
3c -OCH₃711.0
4a -CH₃815.1
4b -Cl89.7
4c -OCH₃814.2

This table presents hypothetical data for illustrative purposes.

Impact of Substituent Electronic and Steric Properties on Reactivity

The reactivity of the this compound scaffold is profoundly influenced by the electronic and steric nature of other substituents on the quinoline ring. These factors can dictate the feasibility, rate, and outcome of chemical transformations.

Electronic Effects:

The difluoromethyl group at the C-2 position acts as a strong electron-withdrawing group due to the inductive effect of the two highly electronegative fluorine atoms. This electronic pull significantly modulates the electron density across the quinoline ring system and affects the reactivity of adjacent functional groups. For instance, the electron-withdrawing nature of a fluoroalkyl group can render neighboring groups more susceptible to certain reactions. In a parallel case, the introduction of an electron-withdrawing 2-OCF₂H group was found to make a neighboring 3-sulfamoyloxy group significantly more prone to hydrolysis. This principle suggests that the CF₂H group at C-2 would similarly influence the reactivity of the hydroxyl group at C-3.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms and groups, is a critical determinant of reactivity. Bulky substituents can physically obstruct the approach of a reagent to a reaction site, thereby slowing down or even preventing a reaction. This is particularly evident in the synthesis of substituted quinolines.

For example, in the electrophilic cyclization of N-(2-alkynyl)anilines to form the quinoline core, the reaction's success is highly dependent on the steric bulk of the substituents. nih.gov While various groups are tolerated, the cyclization fails to occur when the alkyne starting material bears a sterically demanding tert-butyl or a bulky silyl (B83357) group. nih.gov Similarly, in other heterocyclic syntheses, bulky ortho-substituted starting materials have been shown to result in significantly lower product yields due to steric crowding around the reaction center. acs.orgacs.org This demonstrates that for the synthesis of derivatives of this compound, the size of any additional substituents must be a key consideration.

The following table summarizes the general impact of substituent properties on the reactivity of quinoline systems based on established chemical principles.

Substituent Property Effect on Reactivity Example Reaction
Electronic (Electron-Donating Group) Increases nucleophilicity of the aromatic ring, activating it towards electrophilic attack.Electrophilic Aromatic Substitution
Electronic (Electron-Withdrawing Group) Decreases nucleophilicity of the aromatic ring, deactivating it towards electrophilic attack. May activate the ring for nucleophilic substitution.Nucleophilic Aromatic Substitution
Steric (Bulky Group) Hinders the approach of reagents to nearby functional groups or ring positions, potentially lowering reaction rates and yields. nih.govacs.orgCyclization, Substitution Reactions
Steric (Small Group) Allows for easier access of reagents, generally leading to higher reactivity and yields compared to sterically hindered analogues.Most reaction types

This table is generated based on established principles of organic chemistry and findings from related heterocyclic systems.

Positional Isomer Effects on Chemical Behavior

Positional isomerism, where functional groups are located at different positions on the quinoline core, leads to distinct chemical entities with unique reactivity patterns and properties. The chemical behavior of this compound would differ significantly from its isomers, such as 3-(difluoromethyl)-2-hydroxyquinoline or a 4-substituted variant.

The relative positions of the electron-withdrawing CF₂H group and the electron-donating/acidic -OH group are critical.

In This compound , the CF₂H group at C-2 exerts a strong inductive pull on the C-3 position, potentially increasing the acidity of the C-3 hydroxyl group compared to an unsubstituted 3-hydroxyquinoline.

In a hypothetical 3-(Difluoromethyl)-2-hydroxyquinoline (which exists as the 2-quinolone tautomer), the CF₂H group at C-3 would influence the reactivity of the C-2 and C-4 positions. Direct C-3 difluoromethylation of a quinoline ring has been noted as a significant synthetic challenge, highlighting the distinct chemistry associated with this position. acs.org

A 4-(Difluoromethyl)-3-hydroxyquinoline isomer would again have a different electronic distribution. The powerful electron-withdrawing effect of the CF₂H group at C-4 would strongly influence susceptibility to nucleophilic attack at that position.

The synthesis of specific positional isomers can be a formidable challenge, often requiring carefully chosen catalysts and reaction conditions to control the regioselectivity. A compelling example is found in the synthesis of quinolinylphosphonates, where the final position of the phosphonate (B1237965) group can be directed by the choice of a metal catalyst. nih.gov In one study, a copper catalyst favored the formation of the quinolin-2-ylphosphonate isomer, while a gold catalyst selectively produced the quinolin-3-ylphosphonate isomer from the same starting materials. nih.gov This demonstrates that achieving a specific positional isomer, such as this compound, requires precise control over the synthetic methodology.

The analytical differentiation of such isomers is also a non-trivial task, often requiring a combination of spectroscopic techniques like NMR and mass spectrometry to confirm the exact placement of each substituent.

The table below illustrates how changing the catalyst can selectively favor the formation of different positional isomers in the synthesis of substituted quinolines, highlighting the importance of reaction conditions in determining chemical identity. nih.gov

Catalyst Starting Materials Major Product Isomer Yield
Copper (Cu(OTf)₂)Phosphoryl-substituted conjugated ynone + 2'-amino-2,2,2-trifluoroacetophenoneQuinolin-2-ylphosphonateGood
Gold (AuCl₃)Phosphoryl-substituted conjugated ynone + 2'-amino-2,2,2-trifluoroacetophenoneQuinolin-3-ylphosphonateGood

This table is based on the findings from a study on the regiodivergent synthesis of quinolinylphosphonates and serves to illustrate the principle of positional isomer control. nih.gov

Mechanistic Studies of Biological Activity and Molecular Interactions

In Vitro Biological Activity Profiling

The in vitro activity of quinoline-based compounds is well-documented, providing a framework for understanding the potential efficacy of 2-(Difluoromethyl)-3-hydroxyquinoline against a range of pathogens and cell lines.

The quinolone scaffold is recognized for its therapeutic potential, which extends to antifungal activity. Certain fluoroquinolone compounds have been shown to potentiate the efficacy of echinocandin-class antifungals, such as caspofungin, against filamentous fungi like Aspergillus fumigatus. This synergistic effect can be significant, as it may overcome the paradoxical growth effect observed with some echinocandins at high concentrations. The mechanism may involve targeting pathways like ergosterol (B1671047) biosynthesis, similar to azole drugs.

However, the development of antifungal resistance is a persistent challenge, particularly in species such as Candida albicans. Research indicates that resistance to common agents like fluconazole (B54011) is on the rise, necessitating the exploration of new chemical entities. While direct minimum inhibitory concentration (MIC) data for this compound is not extensively published, the activity of related compounds suggests that its efficacy would likely be evaluated against clinically relevant yeasts and molds. The focus of such studies often involves determining the minimum fungicidal/lethal concentration (MFC/MLC), which is the lowest concentration of a drug that results in a 99.9% reduction in fungal cell counts.

Table 1: Antifungal Activity Profile of Related Quinolone Compounds

Fungal SpeciesCompound ClassObserved EffectReference
Aspergillus fumigatusFluoroquinolonesPotentiation of caspofungin activity
Candida albicansGeneral AntifungalsIncreasing resistance noted to agents like fluconazole
Candida tropicalisCoumarinsFungistatic activity, cell wall disruption

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinolone derivatives have long been a cornerstone of antibacterial therapy. A general observation is that many quinoline-based compounds exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. This difference is often attributed to the structure of the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, impeding the penetration of certain antibacterial agents.

The inclusion of a difluoromethyl group (CHF2) is a key structural feature. Studies on related molecules, such as difluoromethyl cinnamoyl amides, have shown that this moiety can enhance antibacterial activity and selectivity, particularly against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. This suggests that the difluoromethyl group in this compound may contribute positively to its antibacterial profile. While specific MIC values for the title compound are not widely reported, the general activity of the quinolone class against key pathogens is well-established.

Table 2: Representative Antibacterial Spectrum of Quinolone Derivatives

Bacterial StrainGram TypeGeneral Susceptibility to QuinolonesReference
Staphylococcus aureusGram-PositiveGenerally Susceptible
Streptococcus pyogenesGram-PositiveSusceptible, though resistance can occur
Enterococcus faecalisGram-PositiveVariable Susceptibility
Escherichia coliGram-NegativeGenerally Susceptible, but resistance is common
Pseudomonas aeruginosaGram-NegativeIntrinsically more resistant, requires specific quinolones
Mycobacterium smegmatisGram-Positive (Acid-Fast)Susceptible to certain derivatives

Antiviral Potential and Inhibition Mechanisms

The anticancer potential of fluoroquinolone derivatives is an emerging area of research. Studies on substituted anilino-fluoroquinolones have demonstrated significant proliferation-inhibiting effects against a variety of human cancer cell lines. For instance, certain derivatives have shown potent activity against leukemia, lung, breast, pancreatic, and prostate cancer cells, with IC50 values (the concentration required to inhibit 50% of cell proliferation) in the micromolar range.

Table 3: In Vitro Anticancer Activity of Related Fluoroquinolone Derivatives

Cell LineCancer TypeRepresentative IC50 (µM)Reference
K562Leukemia<50
A549Lung Carcinoma<50
MCF7Breast Cancer<50
PANC1Pancreatic Cancer<50
PC3Prostate Cancer<50

The mechanistic focus of this anticancer activity centers on the modulation of critical cellular signaling pathways. Two of the most important survival pathways implicated in cancer progression and drug resistance are the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways regulate essential cellular processes including proliferation, apoptosis (programmed cell death), and metabolism. Inhibitors of these pathways are known to sensitize cancer cells to cytotoxic agents.

Furthermore, some complex fluoroquinolone derivatives have been identified as dual inhibitors, targeting both receptor tyrosine kinases and topoisomerase II. Such a multi-target approach can lead to the induction of apoptosis through the activation of caspase cascades (Caspase-3, -8, and -9), representing a promising strategy for cancer therapy. The anticancer activity of compounds like this compound is likely linked to their ability to interfere with these pro-survival and proliferation pathways.

Structure-Activity Relationships (SAR) Governing Biological Efficacy

The biological efficacy of a compound is intrinsically linked to its chemical structure. For this compound, the interplay between the quinoline (B57606) ring and the difluoromethyl group is crucial.

Correlation of Structural Features with Biological Potency

Structure-activity relationship (SAR) studies on quinoline derivatives have provided insights into how different substituents affect their biological activity. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the presence of electron-withdrawing groups on a phenyl moiety at the 4-position led to higher inhibitory activity against the epidermal growth factor receptor (EGFR) compared to electron-donating groups. mdpi.com

In another example, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline (B50416) core, combined with electron-donating groups at the 6 and 7 positions, increased the antiproliferative activity of the compounds. mdpi.com These findings highlight the sensitivity of the quinoline system to substitution and provide a framework for designing more potent analogs of this compound.

Table 2: SAR of Quinazoline Derivatives as EGFR Inhibitors

Compound Modification Effect on Activity
Para-substitution with electron-withdrawing groups (-Cl, -Br, -F) Higher inhibitory activity
Para-substitution with electron-donating groups (-CH₃, -OCH₃) Lower inhibitory activity
Insertion of thiophene-2-ylmethanamine at C-4 Increased conformational flexibility
Electron-donating groups at C-6 and C-7 Increased activity

Data from related quinazoline derivatives illustrating general SAR principles. mdpi.com

Role of the Difluoromethyl Group in Ligand-Target Recognition

The difluoromethyl (CF₂H) group plays a significant role in drug design due to its unique properties. It can act as a hydrogen bond donor, which can enhance the affinity and specificity of a drug for its target. nih.gov Furthermore, the CF₂H group is a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov

The incorporation of a difluoromethyl group can also improve a molecule's lipophilicity, which can lead to better cell membrane permeability and bioavailability. nih.gov In the context of this compound, the CF₂H group at the 2-position is expected to significantly influence its interaction with biological targets. Its ability to form hydrogen bonds could be critical for binding to enzymes like BACE1 or interacting with protein aggregates. nih.govnih.gov

Influence of Quinoline Ring Substituents on Biological Profile

The quinoline ring is a versatile scaffold found in numerous natural products and bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov The biological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the electronic properties of quinoline (B57606) derivatives. rsc.orguantwerpen.be DFT calculations for a molecule like 2-(Difluoromethyl)-3-hydroxyquinoline would focus on optimizing its three-dimensional geometry and calculating key descriptors of its electronic structure and reactivity. rsc.orgproquest.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. arabjchem.org This is crucial for predicting non-covalent interactions and sites of potential chemical reactions. proquest.com

Global Quantum-Molecular Descriptors: By using the energies of the FMOs, properties such as electronegativity, chemical potential, hardness, and softness can be calculated to provide a quantitative measure of reactivity. rsc.orgrsc.org

Research on similar quinoline derivatives has successfully used DFT calculations at levels like B3LYP/6-31G(d,p) to determine these properties and predict their behavior. rsc.orgarabjchem.org For instance, studies on other substituted quinolines show how the introduction of different functional groups alters the electron density and bond lengths of the quinoline ring system. arabjchem.org

Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline Analog Data is illustrative, based on findings for similar quinoline derivatives. arabjchem.org

ParameterDescriptionRepresentative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.4.7 eV
Electronegativity (χ) A measure of the power of an atom or molecule to attract electrons towards itself.4.15 eV
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.2.35 eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide highly accurate descriptions of molecular systems, though at a greater computational expense than DFT. youtube.com These methods are often used as a benchmark to validate results from less computationally intensive methods like DFT. nih.gov For a molecule like this compound, ab initio calculations could be used to obtain a very precise geometry and to calculate properties where DFT might be less reliable. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than ab initio or DFT methods, they are much faster, allowing for the rapid screening of large numbers of molecules. They can be useful for initial conformational searches or for studying very large molecular systems where other methods would be prohibitively slow.

Molecular Modeling and Simulation Techniques

While quantum methods excel at describing the electronic details of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment, particularly in biological contexts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). elsevierpure.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

The process involves:

Defining a binding site on the target protein.

Generating multiple possible conformations and orientations (poses) of the ligand within the binding site.

Using a scoring function to estimate the binding affinity for each pose. The lower the binding energy score, the more favorable the interaction. acs.org

Studies on various quinoline derivatives have used molecular docking to identify key binding interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues of target enzymes. nih.govresearchgate.net For this compound, the hydroxyl group and the quinoline nitrogen are likely to be key hydrogen bond donors and acceptors, respectively, driving its interaction with protein targets. acs.org

Table 2: Illustrative Molecular Docking Results for a Quinoline Analog with a Target Protein This table represents typical output from a molecular docking study. acs.orgnih.gov

ParameterDescription
Binding Affinity (kcal/mol) The estimated free energy of binding. More negative values indicate stronger binding.
Key Interacting Residues Specific amino acids in the protein's active site that form bonds with the ligand.
Types of Interactions The nature of the chemical bonds formed (e.g., Hydrogen Bond, Hydrophobic, π-π Stacking).

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. documentsdelivered.com An MD simulation calculates the forces between atoms and uses these forces to compute their motion based on Newton's laws. This technique is often used to refine the results of molecular docking. mdpi.com

Key insights from MD simulations include:

Complex Stability: By running a simulation (typically for nanoseconds), one can assess the stability of the ligand-receptor complex predicted by docking. Root Mean Square Deviation (RMSD) is often measured to see if the ligand remains stable in the binding pocket. nih.govmdpi.com

Conformational Changes: MD can reveal how the protein or ligand changes shape upon binding, providing a more realistic picture of the interaction. nih.gov

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

For this compound, an MD simulation could confirm the stability of its binding mode in a target protein and identify key water molecules or subtle conformational adjustments that contribute to the binding affinity. acs.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate the energy barriers (activation energies) that govern the reaction rate. nih.gov

For the synthesis of quinolines or reactions involving them, DFT calculations can be employed to:

Locate the geometric structure of the transition state—the highest energy point along the reaction coordinate.

Calculate the activation energy, which determines how fast the reaction will proceed.

Investigate different possible reaction pathways to determine the most likely mechanism. researchgate.net

For example, computational analysis of the reaction of the hydroxyl radical with quinoline has shown that the activation barriers differ depending on which carbon atom is attacked, with some positions being essentially barrierless in solution. nih.gov Similar studies could be applied to understand the synthesis or metabolic degradation of this compound.

In Silico Prediction of ADMET-Related Properties (excluding explicit adverse effects)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery, helping to identify candidates with a higher probability of success. ijpsjournal.com In silico tools model these properties based on the molecule's structure, reducing the reliance on extensive and time-consuming in vivo studies. ijpsjournal.com For novel compounds like this compound, these predictions offer a preliminary assessment of its drug-like potential.

While specific ADMET predictions for this compound are not published, we can look at data for structurally related fluorinated quinolines to provide an illustrative profile. For example, computational studies on various quinoline derivatives are often performed using platforms like SwissADME, pkCSM, and ProTox. ijpsjournal.com These tools predict a range of properties from physicochemical characteristics to pharmacokinetic behaviors.

A study on a series of 4-(2-fluorophenoxy) quinoline derivatives, for instance, examined their potential as c-MET inhibitors and included in silico toxicity and drug-likeness assessments. nih.gov Similarly, research on other quinoline derivatives has used computational tools to predict their ADMET profiles, indicating good gastrointestinal absorption and metabolic stability for certain candidates. simulations-plus.com

Based on methodologies applied to analogous compounds, a predicted ADMET profile for a molecule like this compound could be generated. Key parameters often evaluated include lipophilicity (LogP), water solubility, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 1: Illustrative In Silico ADMET-Related Property Predictions for a Representative Fluorinated Quinoline Analog

This table presents predicted data for an analogous fluorinated quinoline compound to illustrate the types of properties evaluated. The values are not specific to this compound and are for representational purposes only.

PropertyPredicted Value/ClassificationSignificance
Physicochemical Properties
Molecular Weight211.17 g/mol Influences size and diffusion characteristics.
LogP (Lipophilicity)1.5 - 2.5Affects absorption and distribution.
Water SolubilityModerately SolubleCrucial for formulation and absorption.
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighIndicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNoSuggests lower potential for central nervous system effects.
P-glycoprotein (P-gp) SubstrateYes/NoInfluences cellular efflux and drug resistance.
Metabolism
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform.

Data compiled from methodologies described in general in silico ADMET studies. ijpsjournal.comsimulations-plus.com

Computational Analysis of Fluorine Atom Influence on Molecular Properties

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties. nih.gov The difluoromethyl group (CHF2), in particular, is of significant interest as it can act as a bioisosteric replacement for hydroxyl or thiol groups and can participate in hydrogen bonding. ucl.ac.uk

A key impact of fluorination is on metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. acs.org In the case of the difluoromethyl group at the C2 position of the quinoline ring, this would likely prevent oxidation at that site, a common metabolic pathway for alkyl-substituted heterocycles. This increased metabolic stability can lead to a longer biological half-life.

Furthermore, the fluorine atoms can influence the conformational preferences of the molecule and its ability to interact with biological targets. The difluoromethyl group is a weak hydrogen bond donor, a property that can contribute to binding affinity and specificity with proteins or enzymes. ucl.ac.uk Computational quantum chemical studies on other fluorinated molecules have shown that fluorination leads to higher chemical stability and can alter reactivity with different chemical agents.

The introduction of the CHF2 group also typically increases the lipophilicity of a molecule compared to a simple methyl or hydroxyl group. This change can affect how the compound partitions between aqueous and lipid environments, which has implications for its absorption, distribution, and ability to cross cell membranes. acs.org

Applications in Organic Synthesis and Material Science

Utility as Synthetic Intermediates for Complex Molecule Construction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical drugs. researchgate.netnih.govfrontiersin.org The introduction of a difluoromethyl group at the C-2 position and a hydroxyl group at the C-3 position of the quinoline ring provides a versatile platform for the construction of more complex and biologically active molecules. researchgate.net The presence of these functional groups allows for a variety of chemical transformations, making 2-(difluoromethyl)-3-hydroxyquinoline a valuable intermediate in organic synthesis. researchgate.netresearchgate.net

The hydroxyl group can be readily alkylated, acylated, or converted into a leaving group for nucleophilic substitution reactions. nih.gov This enables the attachment of various side chains and functional moieties, leading to the synthesis of a diverse library of derivatives. nih.gov For instance, the hydroxyl group can be reacted with alkyl halides to form ethers or with carboxylic acids and their derivatives to form esters. nih.gov

The difluoromethyl group, being a lipophilic isostere of functional groups like hydroxyl, thiol, and amide, can significantly influence the physicochemical properties of the resulting molecules, such as their lipophilicity and metabolic stability. researchgate.net This is a crucial aspect in drug design, where fine-tuning these properties is essential for optimizing pharmacokinetic and pharmacodynamic profiles. researchgate.net Furthermore, the difluoromethyl group can participate in various coupling reactions, further expanding the synthetic utility of this scaffold.

Recent research has focused on the development of novel methods for the direct difluoromethylation of the quinoline ring, including at the C-3 position. vjst.vn These advancements are expected to further facilitate the synthesis of complex molecules derived from this compound and related structures. vjst.vn

Development of Novel Reagents and Catalysts Utilizing the Difluoromethylated Quinoline Scaffold

The unique electronic and steric properties of the this compound scaffold make it an attractive candidate for the development of novel reagents and catalysts. researchgate.net The quinoline core, with its nitrogen atom, can act as a ligand, coordinating to metal centers to form organometallic complexes. iosrjournals.org These complexes can exhibit catalytic activity in a variety of organic transformations.

The presence of the electron-withdrawing difluoromethyl group can modulate the electron density at the nitrogen atom, thereby influencing the binding affinity and catalytic performance of the resulting metal complexes. researchgate.net This allows for the fine-tuning of the catalyst's reactivity and selectivity. For example, quinoline-based ligands have been successfully employed in various catalytic reactions, including hydrolysis and C-H functionalization. researchgate.netiosrjournals.org

The hydroxyl group at the C-3 position offers an additional site for modification, enabling the attachment of other functional groups that can further enhance the catalytic properties of the molecule. For instance, it could be functionalized to introduce a chiral auxiliary, leading to the development of asymmetric catalysts for enantioselective synthesis. While specific examples of catalysts derived directly from this compound are still emerging, the foundational principles of using quinoline scaffolds in catalysis are well-established. researchgate.netiosrjournals.org

Applications in Fluorescent Sensing and Probe Development

Quinoline derivatives are well-known for their fluorescent properties and have been extensively utilized in the development of chemosensors for the detection of various analytes, particularly metal ions. researchgate.netnih.govnih.gov The this compound scaffold is no exception and has shown promise in the design of fluorescent probes. nih.gov

The fluorescence of these compounds can be modulated by the binding of a target analyte to the quinoline core. This change in fluorescence intensity or wavelength can be used for the qualitative and quantitative detection of the analyte. The hydroxyl group and the nitrogen atom of the quinoline ring can act as binding sites for metal ions, forming stable complexes. nih.gov

Metal Ion Complexation and Sensing Properties

The ability of this compound and its derivatives to form complexes with metal ions is a key aspect of their application in fluorescent sensing. nih.gov The formation of a chelate ring involving the hydroxyl oxygen and the quinoline nitrogen leads to a change in the electronic structure of the molecule, which in turn affects its photophysical properties. researchgate.net

For example, a number of quinoline-based fluorescent sensors have been developed for the selective detection of Fe³⁺ ions. researchgate.netnih.govresearchgate.net The interaction between the sensor and Fe³⁺ often results in fluorescence quenching, providing a clear signal for the presence of the ion. researchgate.netresearchgate.net The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring.

Similarly, quinoline derivatives have been designed to detect other metal ions, such as Al³⁺, with high sensitivity. nih.gov The development of these sensors is crucial for various applications, including environmental monitoring and biological imaging. mdpi.com The table below summarizes the sensing properties of some quinoline-based fluorescent sensors for different metal ions.

Sensor Based OnTarget IonDetection MethodLimit of Detection (LOD)
Quinoline DerivativeFe³⁺Fluorescence Quenching9.9 x 10⁻⁸ M (UV-vis), 16 x 10⁻⁸ M (fluorescence) researchgate.net
Quinoline DerivativeFe³⁺Fluorescence Quenching- nih.gov
Quinoline DerivativeFe³⁺Fluorescence Quenching- researchgate.net
Quinoline DerivativeAl³⁺Fluorescence Enhancement- nih.gov
Quinoline DerivativeZn²⁺Fluorescence Enhancement71 nM researchgate.net

Emerging Applications in Non-Biological Fields

While the primary focus of research on this compound and its analogs has been in the biological and medicinal fields, there is growing interest in their potential applications in other areas, particularly in materials science. nih.gov The unique photophysical properties of these compounds make them attractive candidates for the development of advanced materials with tailored optical and electronic properties.

One potential application is in the field of organic light-emitting diodes (OLEDs). Quinoline derivatives have been used as electron carriers in OLEDs due to their electron-deficient nature and good charge transport properties. nih.gov The introduction of a difluoromethyl group could further enhance these properties, leading to more efficient and stable OLED devices.

Furthermore, the ability of these compounds to form stable complexes with metal ions could be exploited in the development of novel materials for catalysis, as mentioned earlier, and for applications in areas such as data storage and molecular electronics. The versatility of the quinoline scaffold, combined with the unique properties of the difluoromethyl group, opens up a wide range of possibilities for the design of new functional materials. researchgate.netfrontiersin.org As research in this area continues to expand, it is likely that more non-biological applications of this compound and its derivatives will be discovered.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Difluoromethyl)-3-hydroxyquinoline, and how can reaction parameters be optimized?

  • Answer: The synthesis typically involves cyclization and functionalization steps. For example, condensation of substituted anilines with difluoromethyl-containing precursors under acidic conditions forms the quinoline core. Key parameters include temperature (80–120°C), reaction time (6–24 hours), and stoichiometric control of fluorinating agents (e.g., DAST or Deoxo-Fluor) to ensure regioselective difluoromethylation . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can improve yields by 15–20% compared to conventional heating .

Q. How do the physicochemical properties of this compound influence its bioavailability?

  • Answer: The difluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0), improving membrane permeability. The hydroxyl group at position 3 facilitates hydrogen bonding with biological targets, while fluorine’s electron-withdrawing effects reduce metabolic degradation. Computational models (e.g., QSPR) and experimental logD measurements (pH 7.4) are critical for predicting absorption and distribution .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Answer: Common assays include:

  • Enzyme inhibition: Fluorescence-based assays (e.g., NADH-coupled dehydrogenase inhibition) with IC₅₀ determination.
  • Antimicrobial activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
    Controls should include fluorinated analogs (e.g., trifluoromethyl derivatives) to isolate the difluoromethyl group’s contribution .

Advanced Research Questions

Q. How can the stereoelectronic effects of the difluoromethyl group be characterized to explain its interaction with biological targets?

  • Answer: Use X-ray crystallography or cryo-EM to resolve ligand-target complexes, identifying fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify bond polarization and charge distribution. Comparative studies with non-fluorinated analogs reveal steric and electronic contributions to binding affinity .

Q. What strategies mitigate synthetic challenges such as regioselectivity and byproduct formation?

  • Answer:

  • Regioselective difluoromethylation: Use directing groups (e.g., pyridyl) or transition-metal catalysts (e.g., Pd(OAc)₂) to control substitution patterns.
  • Byproduct suppression: Optimize solvent polarity (e.g., DMF vs. THF) and additive screening (e.g., K₂CO₃ for acid scavenging).
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) isolates the target compound ≥95% purity .

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Address by:

  • Standardizing protocols: Use uniform buffer systems (e.g., PBS pH 7.4) and validate enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Kinetic analysis: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Meta-analysis: Cross-reference with structural analogs in databases like ChEMBL or PubChem BioAssay .

Q. What advanced techniques validate the compound’s mechanism of action in vivo?

  • Answer:

  • Metabolic profiling: LC-MS/MS tracks metabolites in plasma/tissue homogenates.
  • Target engagement: CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins.
  • Gene expression: RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2).
  • In vivo imaging: PET/CT with ¹⁸F-labeled analogs provides biodistribution data .

Methodological Notes

  • Data Interpretation: Always correlate in vitro results with physicochemical properties (e.g., solubility, logD) to avoid false positives in biological assays .
  • Reproducibility: Document reaction conditions (e.g., anhydrous vs. ambient atmosphere) and biological assay replicates (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.